4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate is a synthetic organic compound with the molecular formula CHF O and a molecular weight of approximately 336.36 g/mol. This compound belongs to the class of biphenyl derivatives and is characterized by the presence of a benzyloxy group, a fluoro substituent, and an acetate moiety. Its unique structure allows it to function as a versatile building block in organic synthesis and has potential applications in medicinal chemistry and materials science.
The compound is commercially available from various chemical suppliers, including BenchChem and EvitaChem, where it is primarily marketed for research purposes.
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate can be classified based on its structural features:
The synthesis of 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate typically involves the following key steps:
The reaction conditions typically require controlled temperatures and specific reagent concentrations to optimize yield and purity. Purification techniques such as recrystallization or chromatography are often employed post-synthesis to isolate the desired product in high purity.
The molecular structure of 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate features:
Key structural data includes:
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
Major products from these reactions include:
The mechanism of action for 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate likely involves its interaction with biological targets through hydrophobic interactions facilitated by the benzyloxy group. The fluoro substituent may enhance binding affinity due to its electronic effects. These interactions can modulate enzyme activity or receptor binding, leading to potential biological effects such as antimicrobial or antioxidant activities.
While specific solubility data is not available, the compound's physical properties are characterized by:
The chemical properties include stability under standard laboratory conditions, with potential reactivity towards oxidation and reduction processes depending on environmental factors.
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate has several notable applications in scientific research:
This compound's unique structural features make it valuable for diverse applications across multiple scientific fields.
Biphenyl derivatives exhibit three-dimensional geometries that mimic endogenous peptide motifs, enabling precise interactions with chaperone proteins. The linear aromatic system permits substitutions at key positions to enhance binding affinity or induce conformational changes in target proteins. In heat shock protein 90 inhibition, biphenyl-based compounds preferentially bind to the C-terminal domain, disrupting co-chaperone recruitment while inducing heat shock factor 1-dependent transcription. This mechanism upregulates cytoprotective heat shock protein 70, which refolds misfolded proteins and mitigates oxidative damage in sensory neurons [2] [4].
Table 1: Structural Evolution of Biphenyl-Based Chaperone Modulators
Compound | Substituents | Target | Biological Outcome |
---|---|---|---|
KU-32 (First-Generation) | 7-Demethylnoviosyl coumarin | Hsp90 C-terminal | Enhanced sensory neuron viability |
Novologue Derivatives | Meta-fluorophenyl B-ring | Hsp90-Lys539 interaction | 14-fold lower ED50 vs. KU-32 |
4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate | C3-Fluorine; C4'-Benzyloxy | Stress chaperome | Improved metabolic stability & proteostasis |
The biphenyl core enables predictable structure-activity relationships:
Diabetic peripheral neuropathy involves chronic hyperglycemia-induced proteostatic collapse, characterized by:
Unlike N-terminal heat shock protein 90 inhibitors, which disrupt ATPase activity and promote client protein degradation, C-terminal inhibitors (e.g., novologues) exhibit neurospecificity. They bind a hydrophobic pocket near heat shock protein 90’s dimerization interface, inducing allosteric changes that:
Table 2: Mechanistic Advantages of C-Terminal vs. N-Terminal Heat Shock Protein 90 Inhibition in Diabetic Peripheral Neuropathy
Parameter | N-Terminal Inhibitors | C-Terminal Inhibitors |
---|---|---|
Client Protein Degradation | Generalized (e.g., Akt, Raf-1) | Selective (onco-proteins in tumors) |
Heat Shock Response Induction | Weak | Potent (HSF1-dependent) |
Neuroprotective Efficacy | Limited (cytotoxicity concerns) | Robust (reverses nerve function) |
Therapeutic Window | Narrow | Broad |
Diabetic nerves exhibit a "stress chaperome" enriched with high-affinity heat shock protein 90 complexes, enhancing drug selectivity. This allows compounds like 4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate to preferentially target diseased tissue while sparing healthy neurons [2] [4].
Fluorine Substituent (C3 Position):
Benzyloxy Group (C4' Position):
Table 3: Impact of Substituents on Neuroprotective Efficacy
Substituent | Property Modified | Biological Consequence |
---|---|---|
C3-Fluorine | Electrostatic potential | 20–40-fold ↑ potency in glucose-stressed neurons |
C4'-Benzyloxy | Lipophilicity (log P) | 3-fold ↑ cellular uptake vs. non-benzylated analogues |
C4-Acetate | Solubility/prodrug activation | Tissue-specific hydrolysis to active metabolite |
The synergy between fluorine and benzyloxy groups creates a "dual-optimization" effect: fluorine fine-tunes target engagement, while benzyloxy enhances biodistribution. This is evidenced in novologue derivatives, where meta-fluorophenyl analogues exhibit 14-fold lower ED50 values than non-fluorinated counterparts in neuroprotection assays [3] [4] [6].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8